REACTION_CXSMILES
|
C1COCC1.[OH-].[Na+].[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH:15][C:16]1[O:17][C:18]2[CH:24]=[C:23]([CH2:25][C:26]([O:28]C)=[O:27])[CH:22]=[CH:21][C:19]=2[N:20]=1>Cl>[CH3:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[NH:15][C:16]1[O:17][C:18]2[CH:24]=[C:23]([CH2:25][C:26]([OH:28])=[O:27])[CH:22]=[CH:21][C:19]=2[N:20]=1 |f:1.2|
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with a chloroform-methanol (5:1, 2×200 ml) mixture
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent, whereby the title compound (867 mg, 77%)
|
Type
|
CUSTOM
|
Details
|
was obtained as a pale yellow amorphous substance
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=CC=C1)NC=1OC2=C(N1)C=CC(=C2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |